

# The Epitranscriptomic Significance of N4-Acetylcytidine: A Technical Guide

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## Compound of Interest

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## Abstract

**N4-acetylcytidine** (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Once thought to be confined to non-coding RNAs, ac4C has been identified in messenger RNA (mRNA) across various species, where it plays a pivotal role in modulating mRNA stability, translation efficiency, and cellular homeostasis. This modification is dynamically regulated by a dedicated "writer" enzyme, N-acetyltransferase 10 (NAT10), and is potentially reversed by an "eraser," with its biological effects mediated by "reader" proteins. Dysregulation of ac4C has been increasingly implicated in a range of human diseases, most notably cancer, making the ac4C pathway a promising area for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the ac4C epitranscriptome, detailed experimental protocols for its detection and analysis, a summary of its quantitative impact, and a visualization of the signaling pathways it influences.

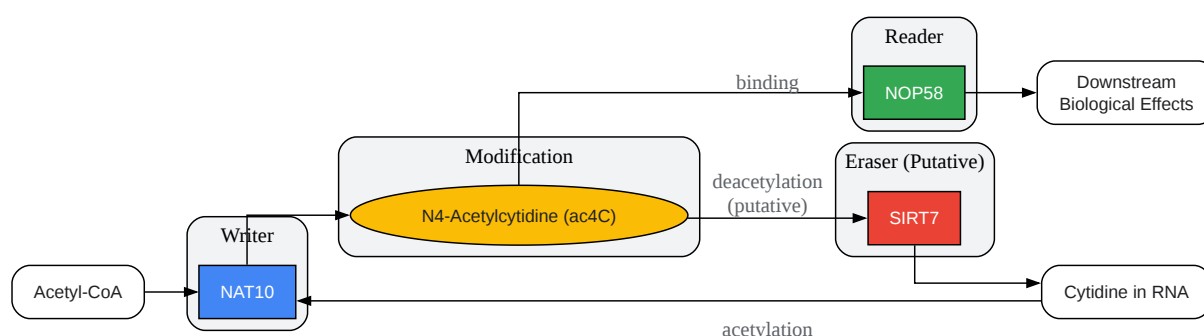
## Core Regulatory Machinery of N4-Acetylcytidine

The biological function of ac4C is orchestrated by a coordinated interplay of writer, eraser, and reader proteins that install, remove, and recognize this modification.

- **Writer:** N-acetyltransferase 10 (NAT10) NAT10 is the sole identified enzyme responsible for catalyzing the formation of ac4C on RNA in eukaryotes.[1][2] It utilizes acetyl-CoA as a donor

to acetylate the N4 position of cytidine in an ATP-dependent manner. While NAT10 can act on various RNA substrates, including tRNA, rRNA, and mRNA, its specificity is guided by adaptor proteins. For instance, THUMPD1 directs NAT10 to tRNA, and small nucleolar RNAs (snoRNAs) guide its activity towards rRNA.[1] The adaptor proteins for mRNA acetylation are yet to be fully elucidated.[3]

- **Eraser: Sirtuin 7 (SIRT7) (Putative)** The reversibility of ac4C is an area of active investigation. Evidence suggests that SIRT7, a member of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases, may function as an ac4C "eraser".[4][5] In vitro studies have shown that SIRT7 can deacetylate ac4C on RNA, and its depletion in cells leads to an increase in ac4C levels on specific RNA species.[4][5] However, further validation is required to definitively establish SIRT7 as the primary ac4C eraser in all cellular contexts.
- **Reader: NOP58** The functional consequences of ac4C are mediated by "reader" proteins that specifically recognize and bind to this modification. The nucleolar protein NOP58 has been identified as a reader of ac4C.[6] Experimental evidence demonstrates a dose-dependent binding of NOP58 to ac4C-modified RNA.[6] This interaction is thought to be crucial for mediating the downstream effects of ac4C, such as influencing RNA localization and processing.[4][6]



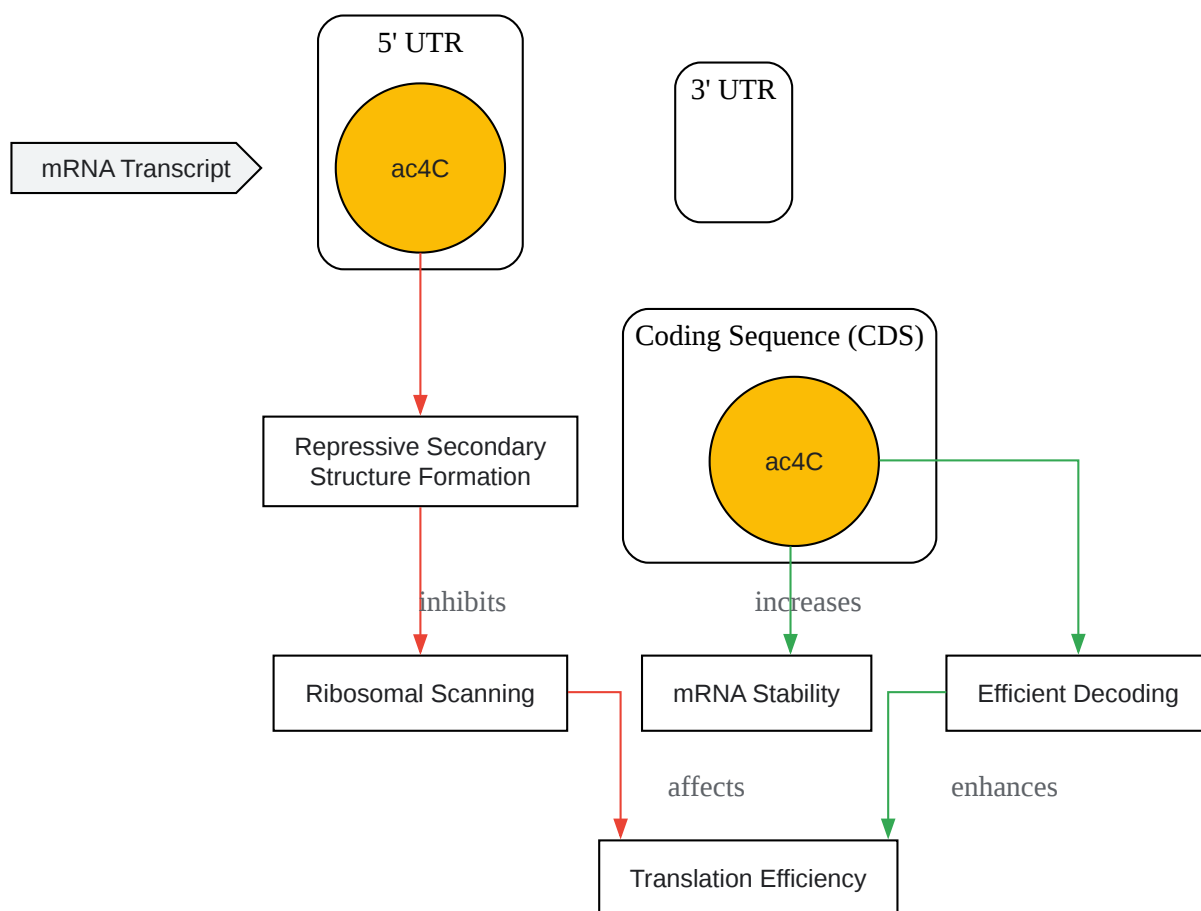
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Core regulatory machinery of **N4-acetylcytidine (ac4C)**.

## Biological Functions and Significance in mRNA

The impact of ac4C on mRNA metabolism is context-dependent, varying with its location within the transcript.

- **Regulation of mRNA Stability:** The presence of ac4C, particularly within the coding sequence (CDS), has been shown to increase mRNA stability.<sup>[7]</sup> This is attributed to the increased thermal stability of the ac4C-G base pair, which can fortify the local RNA structure against degradation.<sup>[7]</sup>
- **Modulation of Translation Efficiency:** The effect of ac4C on translation is position-dependent.
  - **In the 5' Untranslated Region (UTR):** ac4C can inhibit translation initiation by stabilizing repressive secondary structures that impede ribosomal scanning.<sup>[3]</sup>
  - **In the Coding Sequence (CDS):** When located within the CDS, especially at wobble positions, ac4C generally enhances translation efficiency.<sup>[7]</sup> This is thought to occur by promoting more efficient decoding by the ribosome.
- **Role in Cellular Stress Response:** ac4C levels are dynamic and can be induced by various cellular stresses, including oxidative stress.<sup>[6]</sup> Under such conditions, ac4C-modified mRNAs can be selectively localized to stress granules, suggesting a role for this modification in regulating the translation of specific transcripts required for the stress response.<sup>[6]</sup>
- **Implication in Disease:** Dysregulation of NAT10 and, consequently, ac4C levels have been strongly linked to various cancers, including bladder, colorectal, breast, and lung cancer.<sup>[8]</sup> <sup>[9]</sup> In many of these contexts, elevated NAT10 expression and ac4C levels are associated with increased tumor progression, metastasis, and poor prognosis.<sup>[9]</sup>



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Position-dependent effects of ac4C on mRNA function.

## Quantitative Data on ac4C

The quantitative analysis of ac4C provides crucial insights into its prevalence and its impact on gene expression.

Table 1: Stoichiometry of ac4C in Different RNA Species and Cell Lines

RNA Species	Organism/Cell Line	Stoichiometry (ac4C/C)	Detection Method	Reference
Total RNA	H. sapiens (HeLa)	~0.02%	LC-MS	<a href="#">[10]</a>
Total RNA	S. cerevisiae	~0.01%	LC-MS	<a href="#">[10]</a>
Total RNA	T. kodakarensis	~0.25%	LC-MS	<a href="#">[10]</a>
18S rRNA	H. sapiens (HeLa)	~100% at specific sites	ac4C-seq	<a href="#">[4]</a>
mRNA	H. sapiens (LUAD tissue)	Significantly higher than adjacent non-tumor tissue	acRIP-seq	<a href="#">[8]</a>
mRNA	H. sapiens (CIBP rat model)	1,419 up-acetylated sites vs. sham	acRIP-seq	<a href="#">[11]</a>

Table 2: Impact of ac4C on mRNA Stability and Translation Efficiency

Gene	Experimental System	Effect of ac4C	Quantitative Change	Method	Reference
Luciferase Reporter	HEK293T cells	Increased translation efficiency	~1.5 to 2.0-fold increase	Luciferase Assay	<a href="#">[12]</a>
FNTB	Osteosarcoma cells	Increased mRNA stability	Slower decay rate after Actinomycin D treatment	RT-qPCR	<a href="#">[7]</a>
VEGFA	Rat spinal dorsal horn	Increased translation efficiency	Increased ratio of protein to mRNA	Ribo-seq, Western Blot	
GCLC, SLC7A11	Cancer cell lines	Increased mRNA half-life	Slower decay rate upon NAT10 depletion	mRNA stability assay	

## Experimental Protocols for ac4C Analysis

A variety of techniques are available for the detection and quantification of ac4C, ranging from antibody-based enrichment to high-resolution sequencing and mass spectrometry.

### Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method is used to identify ac4C-containing RNA regions on a transcriptome-wide scale.

Detailed Methodology:

- **RNA Isolation and Fragmentation:** Isolate total RNA from cells or tissues of interest. To focus on mRNA, perform poly(A) selection. Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer.

- Immunoprecipitation (IP):
  - Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used as a negative control.
  - Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
  - Wash the beads extensively to remove non-specifically bound RNA.
- RNA Elution and Purification: Elute the ac4C-enriched RNA from the beads and purify it.
- Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before IP). Perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify enriched regions (peaks) in the ac4C IP sample compared to the input and IgG controls.



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Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).

## N4-Acetylcytidine Sequencing (ac4C-seq)

ac4C-seq allows for the quantitative, single-nucleotide resolution mapping of cytidine acetylation.

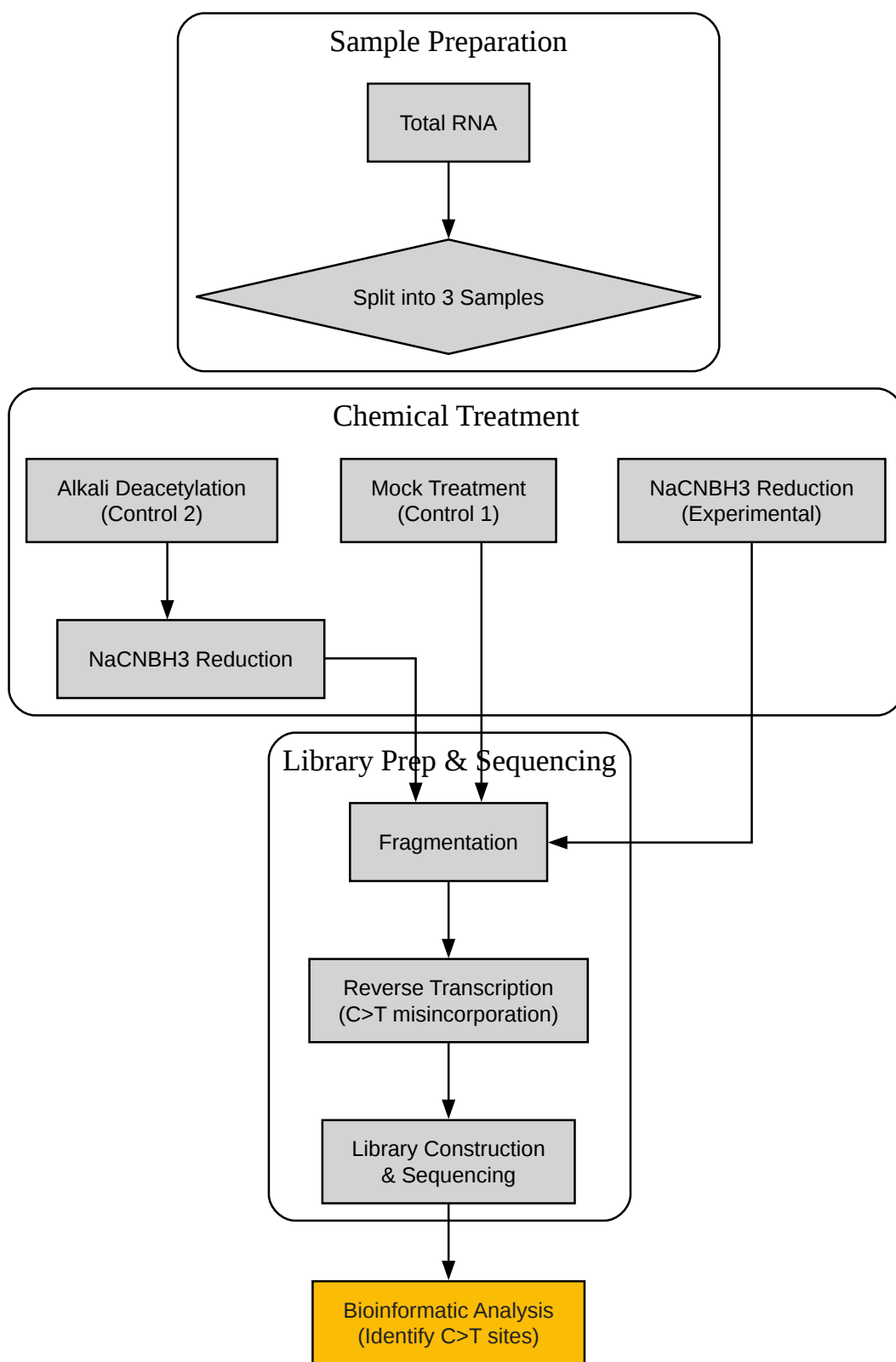
Detailed Methodology:

- Sample Preparation:
  - Isolate total RNA.
  - Divide the RNA into three samples: (1) Experimental (for reduction), (2) Mock-treated control (no reducing agent), and (3) Deacetylation control (alkali treatment to remove

acetyl groups, followed by reduction).[3]

- Chemical Treatment:
  - Deacetylation (Control): Treat the deacetylation control sample with a mild alkali solution (e.g., sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[3]
  - Reduction: Treat the experimental and deacetylation control samples with sodium cyanoborohydride ( $\text{NaCNBH}_3$ ) under acidic conditions. This reduces ac4C to a tetrahydro-**N4-acetylcytidine** adduct.[3]
- RNA Processing: Purify the RNA from all three samples, followed by fragmentation.
- Library Preparation and Sequencing:
  - Ligate a 3' adapter to the fragmented RNA.
  - Perform reverse transcription. The reduced ac4C adduct causes the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A'), resulting in a C>T transition in the cDNA.[4]
  - Ligate a 3' adapter to the cDNA, followed by PCR amplification to generate the sequencing library.
  - Perform high-throughput sequencing.
- Data Analysis: Align reads to the reference genome. Identify C>T misincorporations that are present at significantly higher rates in the reduced sample compared to the mock-treated and deacetylated controls.





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Workflow for **N4-Acetylcytidine** Sequencing (ac4C-seq).

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and accurate method for the absolute quantification of ac4C in a total RNA sample.

Detailed Methodology:

- RNA Digestion:
  - Purify total RNA from the sample.
  - Digest the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
- Chromatographic Separation:
  - Inject the nucleoside mixture into an ultra-high-performance liquid chromatography (UHPLC) system.
  - Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
- Mass Spectrometry Analysis:
  - The eluent from the UHPLC is directed into a triple-quadrupole mass spectrometer (MS/MS).
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ac4C and canonical nucleosides (A, C, G, U) are monitored.
- Quantification:
  - Generate a standard curve using known concentrations of pure ac4C and canonical nucleosides.
  - Calculate the amount of ac4C in the sample by comparing its peak area to the standard curve. The quantity of ac4C is typically expressed relative to the quantity of one of the

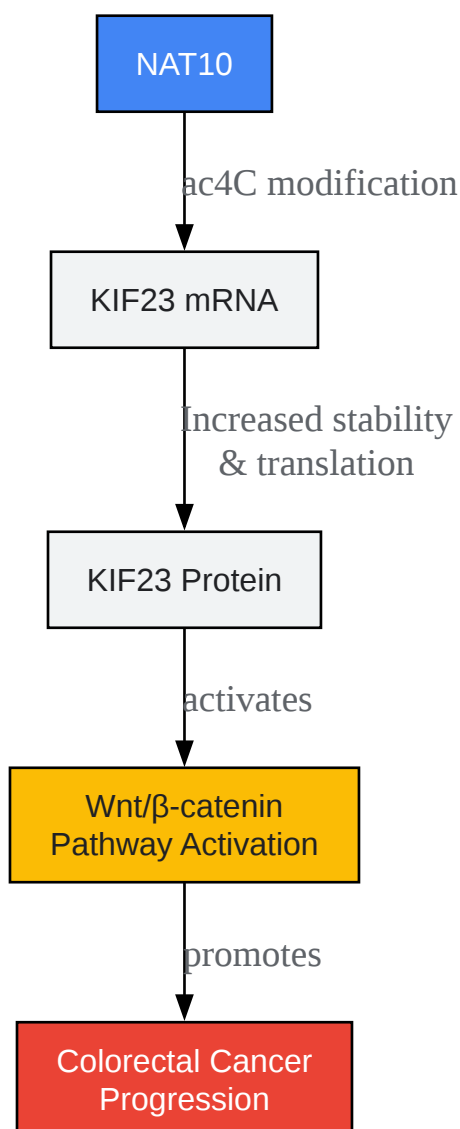
canonical nucleosides (e.g., ac4C/C ratio).

## Signaling Pathways Involving N4-Acetylcytidine

The NAT10/ac4C axis is integrated into several key signaling pathways, particularly in the context of cancer, where it regulates cell proliferation, metastasis, and the tumor microenvironment.

### Regulation of the Wnt/ $\beta$ -catenin Pathway

In colorectal cancer, NAT10 has been shown to activate the Wnt/ $\beta$ -catenin pathway. It achieves this by acetylating the mRNA of Kinesin Family Member 23 (KIF23), which increases the stability of the KIF23 transcript. Elevated KIF23 protein levels then lead to the activation of the Wnt/ $\beta$ -catenin signaling cascade, promoting cancer progression.

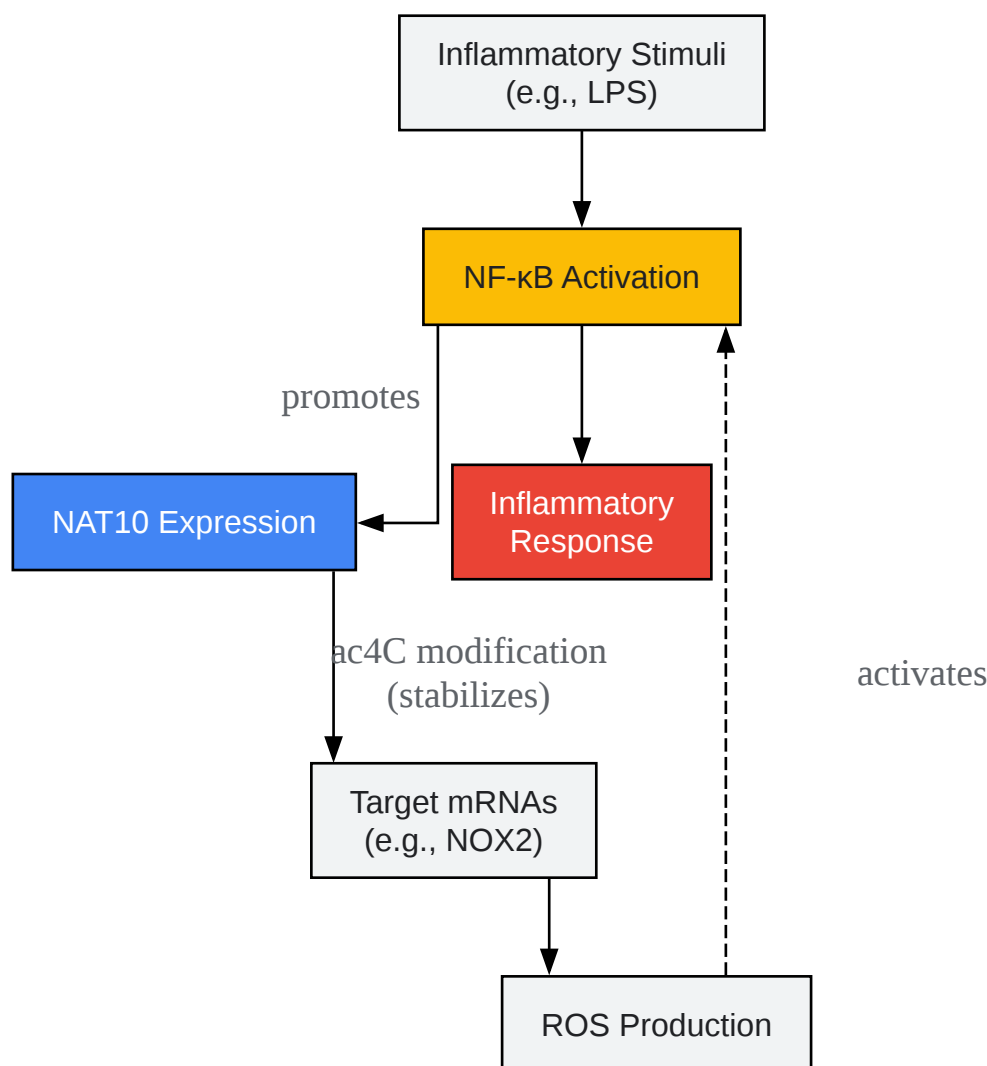


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NAT10/ac4C-mediated activation of the Wnt/β-catenin pathway.

## Crosstalk with NF-κB Signaling

There is evidence of a feedback loop involving NAT10 and the NF-κB pathway. In some cancer cells, activation of NF-κB can promote the expression of NAT10. In turn, NAT10 can regulate the inflammatory response, in part through the NF-κB pathway. For example, NAT10 can modulate the stability of mRNAs encoding components of the NOX2-ROS pathway, which can then activate NF-κB.

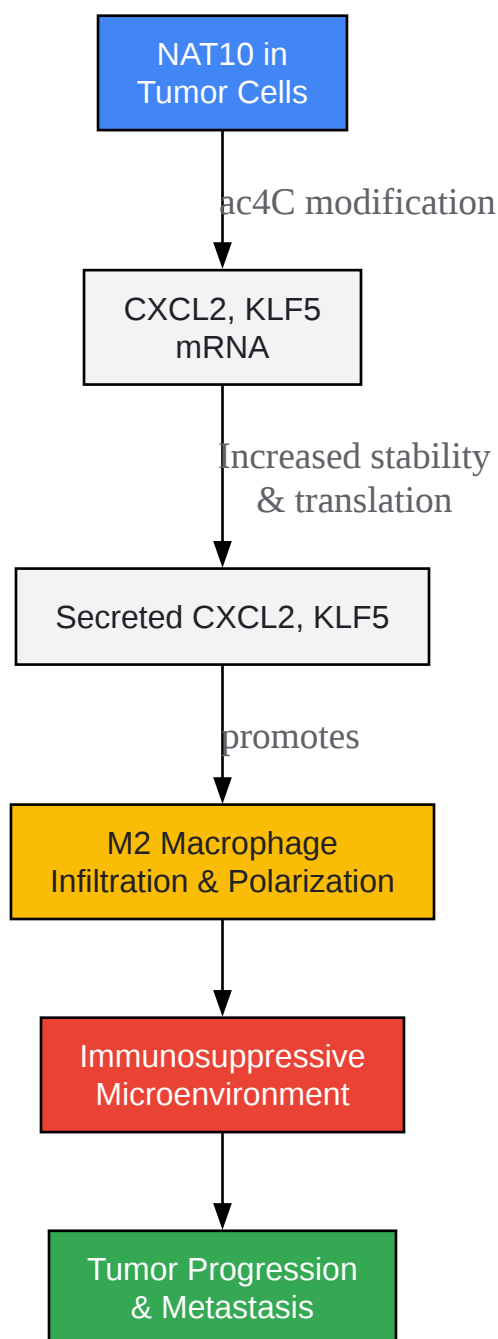


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Interplay between NAT10/ac4C and the NF-κB signaling pathway.

## Role in Tumor Immunity

NAT10 and ac4C play a significant role in shaping the tumor immune microenvironment. By acetylating the mRNAs of chemokines such as CXCL2 and KLF5, NAT10 can enhance their stability and expression. The secretion of these chemokines can then promote the infiltration and polarization of immune cells, such as M2 macrophages, creating an immunosuppressive environment that facilitates tumor growth and metastasis.



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NAT10/ac4C-mediated regulation of the tumor immune microenvironment.

## Conclusion and Future Directions

**N4-acetylcytidine** has transitioned from an obscure modification in non-coding RNA to a key player in the epitranscriptomic regulation of gene expression. The elucidation of its writer, potential eraser, and reader proteins has provided a framework for understanding its dynamic

nature and biological functions. The development of sophisticated detection methods like ac4C-seq has been instrumental in mapping its landscape and beginning to unravel its functional consequences. The strong association of the ac4C pathway with cancer and other diseases highlights its potential as a valuable biomarker and a promising target for novel therapeutic strategies. Future research will likely focus on the definitive identification of ac4C erasers and a broader range of reader proteins, a deeper understanding of the upstream regulation of NAT10, and the development of specific inhibitors of the ac4C machinery for therapeutic applications.

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